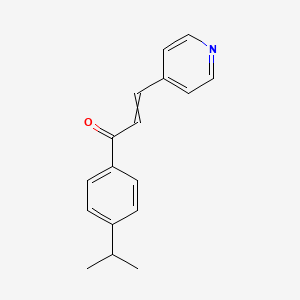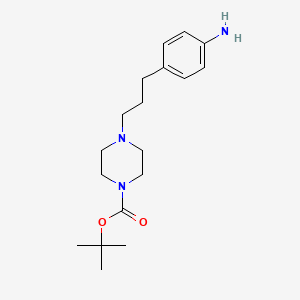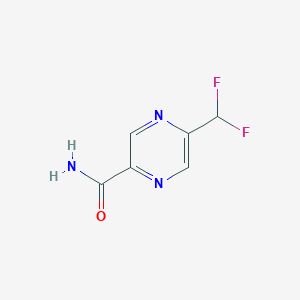
2-Pyrazinecarboxamide, 5-(difluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazinecarboxamide, 5-(difluoromethyl)- is a chemical compound with the molecular formula C6H4F2N2O It is a derivative of pyrazinecarboxamide, where a difluoromethyl group is attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of pyrazinecarboxamide with difluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 2-Pyrazinecarboxamide, 5-(difluoromethyl)- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrazinecarboxamide, 5-(difluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Pyrazinecarboxamide, 5-(difluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrazinecarboxamide, 5-(difluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinecarboxamide: The parent compound without the difluoromethyl group.
5-Methylpyrazine-2-carboxamide: A similar compound with a methyl group instead of a difluoromethyl group.
5-Chloropyrazine-2-carboxamide: A compound with a chlorine atom instead of a difluoromethyl group.
Uniqueness
2-Pyrazinecarboxamide, 5-(difluoromethyl)- is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H5F2N3O |
|---|---|
Poids moléculaire |
173.12 g/mol |
Nom IUPAC |
5-(difluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H5F2N3O/c7-5(8)3-1-11-4(2-10-3)6(9)12/h1-2,5H,(H2,9,12) |
Clé InChI |
IHYMWNUBROPCOP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)C(=O)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


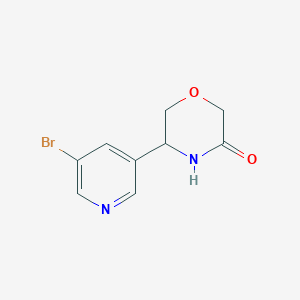
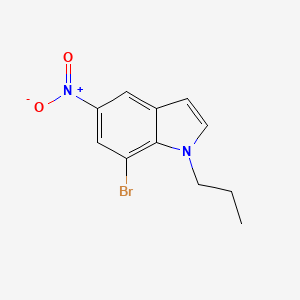
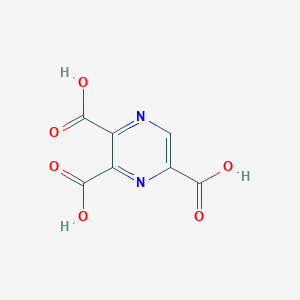

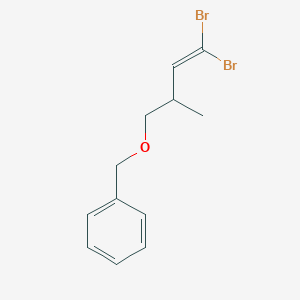

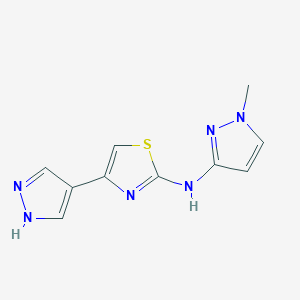
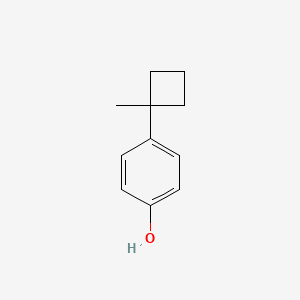
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
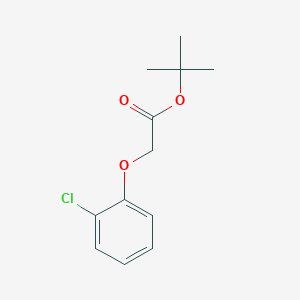
![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)

